molecular formula C13H14N4O2S B11474612 Acetamide, N-[5-[[4-(acetylamino)phenyl]methyl]-1,3,4-thiadiazol-2-yl]-

Acetamide, N-[5-[[4-(acetylamino)phenyl]methyl]-1,3,4-thiadiazol-2-yl]-

Cat. No.: B11474612
M. Wt: 290.34 g/mol
InChI Key: KULQWIXFRITCNG-UHFFFAOYSA-N
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Description

N-{5-[(4-ACETAMIDOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ACETAMIDOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves the reaction of 4-acetamidobenzyl chloride with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ACETAMIDOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

N-{5-[(4-ACETAMIDOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-ACETAMIDOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetamidophenyl)indomethacinamide: A compound with similar structural features but different biological activities.

    N-[3-({[(3-acetamidophenyl)methyl]amino}methyl)phenyl]acetamide:

Uniqueness

N-{5-[(4-ACETAMIDOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[4-[(5-acetamido-1,3,4-thiadiazol-2-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C13H14N4O2S/c1-8(18)14-11-5-3-10(4-6-11)7-12-16-17-13(20-12)15-9(2)19/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)

InChI Key

KULQWIXFRITCNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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